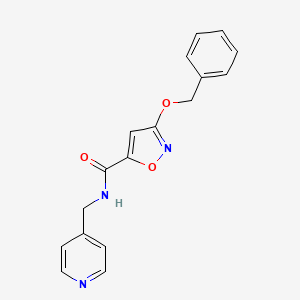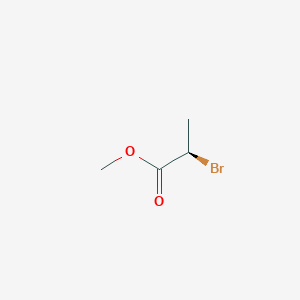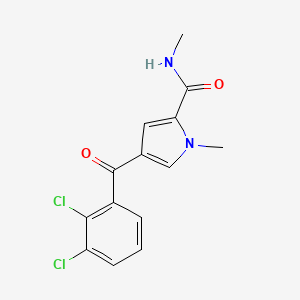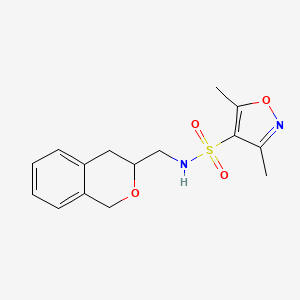
N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide, also known as SMM-189, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the melanocortin 4 receptor (MC4R), which is involved in the regulation of energy balance and metabolism. In
科学的研究の応用
Antibacterial Effects and Clinical Trials
Sulfonamides, including N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide, have been extensively studied for their antibacterial properties. Clinical trials have demonstrated their efficacy in treating infections caused by bacteria. For example, a clinical trial involving the antibacterial combination of sulfamoxole and trimethoprim highlighted their compatibility and effectiveness in treating infections without significant side effects (Etzel & Wesenberg, 1976)[(https://consensus.app/papers/trial-combination-sulfamoxoletrimethoprim-3123sixth-etzel/251fa530a9f2592998dda856086faa07/?utm_source=chatgpt)].
Urinary Tract Infections and Urolithiasis
Sulfonamides have been used to treat long-standing or complicated urinary and genital tract infections. However, their application must be cautious, especially in patients with specific urinary conditions, to avoid complications such as urolithiasis. A case reported a 91-year-old male developing N4-acetyl-sulfamethoxazole stones after prolonged treatment with cotrimoxazole, highlighting the need for careful use (Lee & Huang, 1998)[(https://consensus.app/papers/acetyl-sulfamethoxazole-stone-forgotten-complication-lee/43ecbb907ea154f2912dd33b0ee7583f/?utm_source=chatgpt)].
Tuberculosis Treatment
Sulfonamides have shown potential in treating tuberculosis, especially in cases where Mycobacterium tuberculosis is sensitive to trimethoprim-sulfamethoxazole (TMP-SMX). This opens avenues for considering sulfonamides in treating multi-drug-resistant tuberculosis, suggesting further research into their application in tuberculosis treatment could be beneficial (Forgacs et al., 2009)[(https://consensus.app/papers/tuberculosis-trimethoprimsulfamethoxazole-forgacs/3d1b8ee5d1185eb3a32c5c5ed0220f4f/?utm_source=chatgpt)].
Hypersensitivity Reactions
The study of sulfonamides has also extended into understanding the mechanisms behind hypersensitivity reactions. The acetylation phenotype, particularly slow acetylation, has been associated with an increased risk of hypersensitivity reactions to sulfonamides, offering insights into patient-specific treatment considerations (Rieder et al., 1991)[(https://consensus.app/papers/prominence-acetylator-phenotype-among-patients-rieder/62a285d7a3ce5329b974a903e3bc0e54/?utm_source=chatgpt)].
Environmental Impact
Research into sulfonamides has also considered their environmental impact, particularly regarding their presence in indoor and outdoor air and dust. Studies have investigated the occurrence, partitioning, and potential human exposure to perfluorinated alkyl sulfonamides, shedding light on the environmental footprint of these compounds (Shoeib et al., 2005)[(https://consensus.app/papers/perfluorinated-sulfonamides-indoor-dust-occurrence-shoeib/493d62a9fb44567d83294a2115537986/?utm_source=chatgpt)].
特性
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-10-15(11(2)21-17-10)22(18,19)16-8-14-7-12-5-3-4-6-13(12)9-20-14/h3-6,14,16H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHIVPSSKLGCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2CC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2588482.png)
![Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate](/img/structure/B2588484.png)
![2-[4-(2-{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}propanoyl)piperazin-1-yl]pyrimidine](/img/structure/B2588486.png)

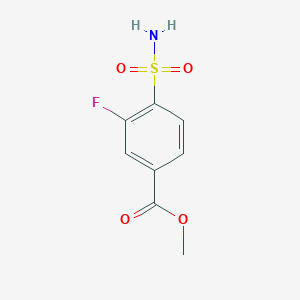

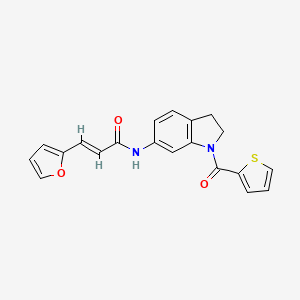

![N-(2-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2588493.png)

